molecular formula C25H23BrN6O6 B13736441 Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)- CAS No. 42852-92-6

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)-

Cat. No.: B13736441
CAS No.: 42852-92-6
M. Wt: 583.4 g/mol
InChI Key: YSZZWYQJLRICAX-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)- is a structurally complex azo dye derivative. Its core structure includes:

  • A 2-bromo-4,6-dinitrophenyl azo group, which confers strong electron-withdrawing properties and stability.
  • A methoxy substituent at the 4-position, enhancing solubility in polar solvents.
  • A phenylmethyl propenylamino group at the 5-position, influencing steric and electronic interactions.

The molecular formula is likely analogous to related compounds, such as C₂₉H₂₅BrN₆O₆ (molecular weight ~633.45 g/mol), with predicted density of 1.45 g/cm³ and boiling point of 833.7°C . Azo dyes of this class are typically used in industrial dyes, pharmaceuticals, or as intermediates in organic synthesis .

Properties

CAS No.

42852-92-6

Molecular Formula

C25H23BrN6O6

Molecular Weight

583.4 g/mol

IUPAC Name

N-[5-[benzyl(prop-2-enyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C25H23BrN6O6/c1-4-10-30(15-17-8-6-5-7-9-17)22-13-20(27-16(2)33)21(14-24(22)38-3)28-29-25-19(26)11-18(31(34)35)12-23(25)32(36)37/h4-9,11-14H,1,10,15H2,2-3H3,(H,27,33)

InChI Key

YSZZWYQJLRICAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC=C)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)-

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

The synthetic route is designed to maintain the integrity of the sensitive azo linkage and the nitro groups, while achieving regioselective substitution.

Detailed Synthetic Procedure

Step 1: Preparation of the Diazonium Salt
  • Starting material: 2-bromo-4,6-dinitroaniline.
  • Diazotization is performed by treating the aniline derivative with sodium nitrite (NaNO₂) in acidic aqueous medium (usually HCl) at low temperature (0–5 °C) to form the corresponding diazonium salt.
Step 2: Azo Coupling
  • The diazonium salt is then coupled with a suitably substituted acetanilide derivative bearing a methoxy group at the 4-position and a protected or pre-installed amino substituent at the 5-position.
  • The coupling reaction is conducted in a buffered aqueous or mixed solvent system (e.g., water/ethanol) at controlled pH (usually mildly alkaline, pH 8–9) to favor azo bond formation.
  • The reaction temperature is maintained between 0 and 10 °C to prevent decomposition of the diazonium salt.
Step 3: Introduction of the (Phenylmethyl)-2-propenylamino Group
  • The amino substituent at the 5-position is introduced via nucleophilic substitution or reductive amination using phenylmethyl (benzyl) and 2-propenyl (allyl) amine derivatives.
  • This step may involve palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or direct nucleophilic substitution on a suitable leaving group precursor.
  • Typical conditions include:
    • Catalyst: Pd(dppf)Cl₂ (0.1 eq)
    • Base: K₂CO₃ (2 eq)
    • Solvent: Tetrahydrofuran (THF) with water (5:1 ratio)
    • Temperature: 80 °C
    • Reaction time: 5 hours under nitrogen atmosphere
Step 4: Purification
  • The crude product is extracted with an organic solvent such as ethyl acetate.
  • Purification is achieved by column chromatography using silica gel and appropriate eluents (e.g., mixtures of hexane and ethyl acetate).
  • Final product is obtained as a solid with high purity (>95%), confirmed by analytical methods.

Summary Table of Key Reaction Parameters

Step Reaction Type Reagents/Conditions Temperature Time Notes
1 Diazotization 2-bromo-4,6-dinitroaniline, NaNO₂, HCl, 0–5 °C 0–5 °C 30 min Low temperature to stabilize diazonium salt
2 Azo Coupling Diazonium salt + substituted acetanilide, pH 8–9 0–10 °C 1–2 hours Buffered aqueous/ethanol system
3 Amination (N-substitution) Pd(dppf)Cl₂ catalyst, K₂CO₃ base, THF:H₂O (5:1), N₂ atmosphere 80 °C 5 hours Palladium-catalyzed cross-coupling
4 Purification Extraction with ethyl acetate, column chromatography Room temp - Silica gel, hexane/ethyl acetate eluents

Analytical Characterization of the Prepared Compound

To confirm the successful synthesis and structural integrity of the compound, the following analytical techniques are recommended:

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the azo group allows for oxidation reactions, which can lead to the formation of different oxidation states.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can lead to the formation of nitro compounds, while reduction can produce amines.

Scientific Research Applications

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, while the bromo and methoxy groups can interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Research Findings and Trends

Synthetic Challenges : Brominated azo dyes require controlled diazotization conditions to avoid premature decomposition, whereas chlorinated analogs are more stable .

Thermal Stability : Higher molecular weight correlates with elevated boiling points (e.g., target compound: 833.7°C vs. : 766.6°C) .

Environmental Impact : Brominated compounds pose greater ecological risks due to persistent bromide residues, urging substitution with greener analogs like ’s chloro derivative .

Biological Activity

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)-, commonly referred to as a synthetic dye, has garnered attention due to its potential biological activity and environmental impact. This article delves into the biological activity of this compound, examining its properties, mechanisms of action, and implications for health and the environment.

Chemical Identity

  • IUPAC Name : Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)-
  • Molecular Formula : C18H19BrN6O5
  • Molecular Weight : 583.4 g/mol

The biological activity of Acetamide is primarily attributed to its azo group, which is known to undergo reduction in biological systems. This reduction can lead to the formation of reactive intermediates that may interact with cellular macromolecules, potentially resulting in cytotoxicity or mutagenicity. The presence of the dinitrophenyl moiety also suggests potential interactions with nucleophiles in biological systems, which could lead to various toxicological effects.

Toxicological Profile

Research indicates that azo dyes can exhibit a range of toxic effects depending on their structure and the presence of substituents. A study highlighted the following potential toxicological effects associated with similar compounds:

Effect Description
Cytotoxicity Inhibition of cell proliferation in various cell lines.
Mutagenicity Potential to cause genetic mutations as evidenced by Ames test results.
Endocrine Disruption Interference with hormone signaling pathways.

Environmental Impact

The environmental assessment of Acetamide indicates that while it may persist in the environment, it does not significantly accumulate in organisms. The Government of Canada’s screening assessment concluded that the compound is not expected to pose a danger to the environment at current exposure levels . However, its release during industrial processes remains a concern due to potential long-term ecological effects.

Case Study 1: Toxicological Assessment

A study conducted on a related azo dye demonstrated that exposure led to significant alterations in liver function and increased oxidative stress markers in animal models. This suggests that Acetamide may similarly affect liver metabolism and induce oxidative damage.

Q & A

Q. How can interdisciplinary approaches (e.g., chemo-informatics) accelerate discovery of novel analogs?

  • Methodology : Integrate QSAR models with high-throughput screening (HTS) data. Use Python-based libraries (RDKit, PyTorch) to generate virtual libraries and prioritize synthesis targets. Validate predictions via parallel synthesis and robotic automation .

Regulatory & Stability Considerations

Q. What regulatory documentation is required for lab-scale synthesis under international guidelines?

  • Methodology : Prepare a Chemical Safety Report (CSR) per REACH regulations, including CAS registration (e.g., 2011-70-3 for related impurities) and ecotoxicological data .

Q. How does pH affect the compound’s stability in aqueous buffers?

  • Methodology : Conduct stability studies at pH 2–9 (37°C, 14 days). Use Arrhenius kinetics to predict shelf-life. Identify degradation products via NMR and propose stabilization strategies (e.g., lyophilization) .

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